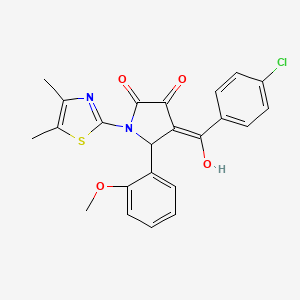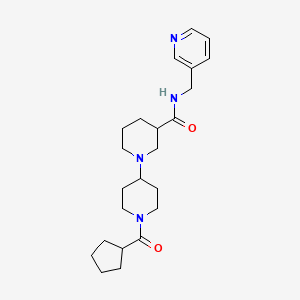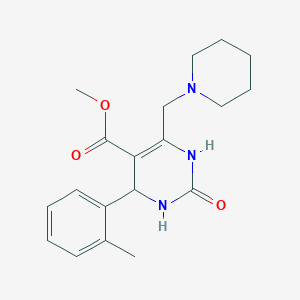![molecular formula C17H22N2O4 B5428688 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5428688.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-84, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. A-84 is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7), which plays a crucial role in regulating synaptic transmission and plasticity in the brain.
Mécanisme D'action
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a selective agonist for mGluR7, which is a G-protein coupled receptor that is primarily expressed in the presynaptic terminals of neurons. Activation of mGluR7 leads to the inhibition of neurotransmitter release, specifically glutamate, by modulating the release probability of synaptic vesicles (Goudet et al., 2008). This mechanism of action makes this compound a promising candidate for the treatment of various neurological disorders that are associated with excessive glutamate release.
Biochemical and Physiological Effects
Activation of mGluR7 by this compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been found to reduce anxiety-like behavior in mice, suggesting that mGluR7 activation may have anxiolytic effects (Pandolfo et al., 2016). This compound has also been shown to reduce the reinforcing effects of cocaine in rats, indicating that mGluR7 activation may have potential as a treatment for addiction (Baptista et al., 2013). Furthermore, this compound has been found to enhance long-term potentiation (LTP) in the hippocampus, suggesting that mGluR7 activation may improve learning and memory (Lowe et al., 2015).
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. Its high purity and selectivity for mGluR7 make it a reliable tool for investigating the effects of mGluR7 activation. However, there are also limitations to its use. This compound has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, the lack of a commercially available antagonist for mGluR7 makes it difficult to confirm the specificity of this compound's effects.
Orientations Futures
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of mGluR7 activation in neurological disorders. This compound may have potential as a treatment for anxiety, depression, addiction, and other disorders that are associated with glutamate dysregulation. Another area of interest is the development of more selective agonists and antagonists for mGluR7, which would allow for more precise investigation of the role of this receptor subtype in the brain. Finally, further research is needed to understand the downstream signaling pathways that are activated by mGluR7, which may provide insights into its physiological and biochemical effects.
In conclusion, this compound is a promising compound for investigating the role of mGluR7 in the brain. Its selectivity and reliability make it a valuable tool for studying the physiological and biochemical effects of mGluR7 activation. Future research on this compound may lead to the development of novel treatments for neurological disorders that are associated with glutamate dysregulation.
Méthodes De Synthèse
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenylacetic acid with ethylmagnesium bromide, followed by the addition of methyl isoxazole-4-carboxylate and subsequent hydrolysis to yield the desired product (Goudet et al., 2004). The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for research purposes.
Applications De Recherche Scientifique
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been used extensively in scientific research to study the physiological and biochemical effects of mGluR7 activation. The selective agonism of this compound for mGluR7 has allowed researchers to investigate the role of this receptor subtype in various neurological disorders, such as anxiety, depression, and addiction. This compound has also been used to study the effects of mGluR7 activation on synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-6-13-16(11(3)23-19-13)17(20)18-10(2)12-7-8-14(21-4)15(9-12)22-5/h7-10H,6H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTMHMVLDLVKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5428612.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B5428622.png)
![2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5428624.png)
![6-{2-[5-(2-methoxy-5-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5428627.png)
![4-[(1-ethyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B5428642.png)
![N-(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5428649.png)
![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5428655.png)
![2-{5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5428662.png)
![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide](/img/structure/B5428669.png)
![N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B5428671.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5428694.png)